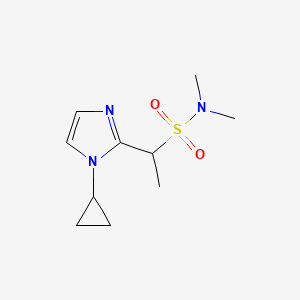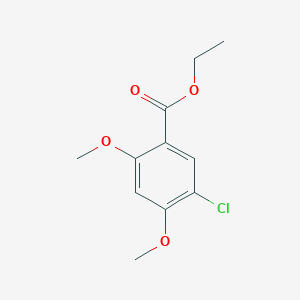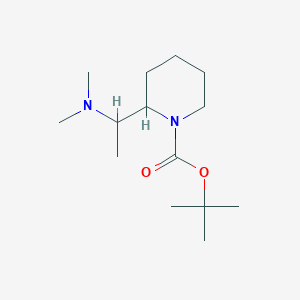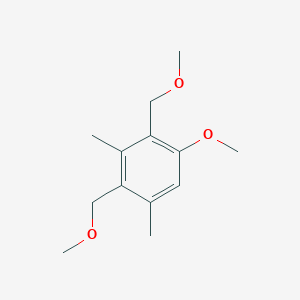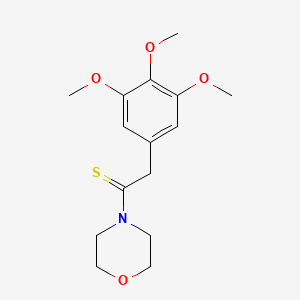
Morpholine, 4-((3,4,5-trimethoxyphenyl)thioacetyl)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Morpholine, 4-((3,4,5-trimethoxyphenyl)thioacetyl) is a chemical compound that features a morpholine ring substituted with a thioacetyl group attached to a 3,4,5-trimethoxyphenyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Morpholine, 4-((3,4,5-trimethoxyphenyl)thioacetyl) typically involves the following steps:
Formation of the Thioacetyl Intermediate: The 3,4,5-trimethoxyphenyl group is first reacted with a thioacetylating agent, such as thioacetic acid, under acidic conditions to form the thioacetyl intermediate.
Coupling with Morpholine: The thioacetyl intermediate is then coupled with morpholine in the presence of a suitable catalyst, such as a base like triethylamine, to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Morpholine, 4-((3,4,5-trimethoxyphenyl)thioacetyl) can undergo various chemical reactions, including:
Oxidation: The thioacetyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the thioacetyl group, yielding the corresponding morpholine derivative.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Morpholine derivatives.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
Morpholine, 4-((3,4,5-trimethoxyphenyl)thioacetyl) has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-cancer, anti-fungal, and anti-bacterial properties.
Biology: It is used in biochemical studies to understand enzyme interactions and inhibition mechanisms.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of Morpholine, 4-((3,4,5-trimethoxyphenyl)thioacetyl) involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR), which are critical for cell division and survival.
Pathways: It affects pathways related to cell cycle regulation and apoptosis, making it a potential anti-cancer agent.
Comparaison Avec Des Composés Similaires
Similar Compounds
Colchicine: An anti-gout agent that inhibits tubulin polymerization.
Podophyllotoxin: Used for the treatment of external genital warts.
Trimetrexate and Trimethoprim: DHFR inhibitors used in chemotherapy.
Uniqueness
Morpholine, 4-((3,4,5-trimethoxyphenyl)thioacetyl) is unique due to its combination of a morpholine ring and a 3,4,5-trimethoxyphenyl thioacetyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
64039-00-5 |
|---|---|
Formule moléculaire |
C15H21NO4S |
Poids moléculaire |
311.4 g/mol |
Nom IUPAC |
1-morpholin-4-yl-2-(3,4,5-trimethoxyphenyl)ethanethione |
InChI |
InChI=1S/C15H21NO4S/c1-17-12-8-11(9-13(18-2)15(12)19-3)10-14(21)16-4-6-20-7-5-16/h8-9H,4-7,10H2,1-3H3 |
Clé InChI |
GFYDCJTVZXIHOM-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)CC(=S)N2CCOCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


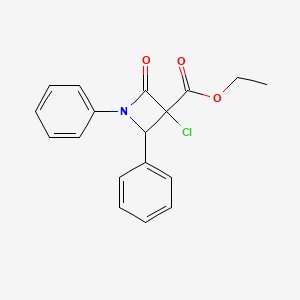
![5-[2-(4-methylphenyl)-2-oxoethyl]-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B13955780.png)



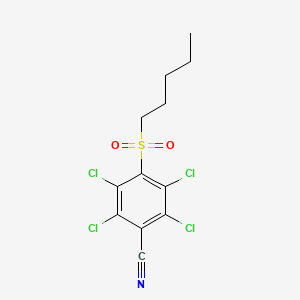
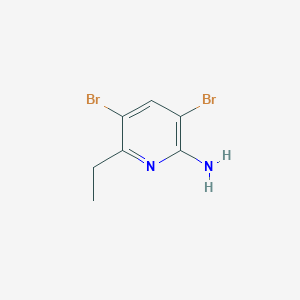
![3-(2,4-dichloro-benzyl)-5-(4-methoxy-phenyl)-3H-[1,2,3]triazol-4-ylamine](/img/structure/B13955818.png)
